N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide
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Description
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide is a chemical compound with the empirical formula C₁₅H₂₂BNO₃ . It belongs to the class of boron-containing organic compounds and is commonly used as an intermediate in pharmaceutical and chemical research . The compound exhibits interesting reactivity due to its boron-containing moiety.
Synthesis Analysis
The synthesis of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide involves the reaction of maleimide with a boron-containing reagent. One common method is the Buchwald-Hartwig amination , where the maleimide reacts with an arylboronic acid or boroxine to form the desired compound . The reaction conditions, catalysts, and purification methods play a crucial role in achieving high yields.
Molecular Structure Analysis
The molecular structure of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide consists of a maleimide core attached to a substituted benzyl group containing a boron atom. The tetramethylboron group provides steric hindrance and influences the compound’s reactivity . The 3D arrangement of atoms determines its chemical behavior.
Chemical Reactions Analysis
- Cross-Coupling Reactions : N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]maleimide readily participates in Suzuki-Miyaura or Heck reactions, forming C-C bonds with aryl or vinyl halides .
- Hydrolysis : Under acidic or basic conditions, the boron-oxygen bond can be cleaved, leading to hydrolysis of the compound .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-12(6-8-13)11-19-14(20)9-10-15(19)21/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROVAVNVMSFFHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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